(1R,2S)-2-Amino-cyclooctanol
Description
(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol derivative characterized by a cyclopentane ring substituted with an amino (-NH₂) and hydroxyl (-OH) group in a cis configuration. Its molecular formula is C₅H₁₂ClNO (free base: C₅H₁₁NO, with HCl addition), and it has a molecular weight of 137.58 g/mol (calculated). It is commonly available as a hydrochloride salt (CAS: 137254-03-6) with a purity of ≥97% and a price range of $16–$187/g depending on quantity .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJAFYDYPPBLOY-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@H]([C@H](CC1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Amino-cyclooctanol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a cyclooctanone derivative using chiral catalysts or reagents to achieve the desired stereochemistry. For example, the reduction of 2-cyclooctenone with a chiral borane reagent can yield this compound with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the resolution of racemic mixtures using chiral chromatography or enzymatic methods can be employed to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-Amino-cyclooctanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclooctanone or cyclooctanal.
Reduction: Formation of cyclooctylamine.
Substitution: Formation of cyclooctyl halides or alkylated derivatives.
Scientific Research Applications
(1R,2S)-2-Amino-cyclooctanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-cyclooctanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective binding to chiral centers in biological molecules, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below compares (1R,2S)-2-Aminocyclopentanol hydrochloride with structurally related amino alcohols, focusing on molecular properties, stereochemistry, and substituents.
Key Differences and Implications
Stereochemistry
- The cis configuration of (1R,2S)-2-Aminocyclopentanol hydrochloride distinguishes it from trans isomers (e.g., trans-(1R,2R)-2-Aminocyclopentanol hydrochloride). Stereochemistry influences hydrogen-bonding capacity and biological target interactions, making cis isomers more suited for specific catalytic or medicinal applications .
Ring Size and Strain
- Cyclopentanol derivatives (e.g., (1R,2S)-2-Aminocyclopentanol) exhibit moderate ring strain compared to cyclobutanol analogs (e.g., (1S,2S)-2-aminocyclobutan-1-ol hydrochloride, CAS: 1820572-14-2), which have higher strain and reactivity . Cyclohexanol derivatives (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) offer greater conformational flexibility .
Substituent Effects
- Aminomethyl groups (e.g., in (1S,2R)-2-(Aminomethyl)cyclopentanol) increase steric bulk and basicity compared to simple amino groups.
- Boc-protected amines (e.g., tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate) enhance solubility in organic solvents and stability during synthetic reactions .
- Benzylamino substituents (e.g., in (1R,2R)-2-(Benzylamino)cyclohexanol) introduce hydrophobicity, affecting membrane permeability in drug design .
Physicochemical Properties
- Hydrochloride salts (e.g., (1R,2S)-2-Aminocyclopentanol hydrochloride) exhibit higher water solubility compared to free bases.
Biological Activity
(1R,2S)-2-Amino-cyclooctanol is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an amino group attached to the second carbon of a cyclooctane ring. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with enzymes and receptors.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Chiral Centers | 1 (at C-2) |
| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
Interaction with Enzymes and Receptors
Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. The compound's ability to fit into active sites is essential for its function as an inhibitor or activator.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting the overall metabolic rate.
- Receptor Modulation: It may act as a ligand for specific receptors, influencing signaling pathways related to pain perception and neurotransmission.
Study 1: Antinociceptive Properties
A study investigated the antinociceptive effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics. The study highlighted the compound's potential as a novel pain management agent.
Findings:
- Dosage: Effective at doses ranging from 10 to 50 mg/kg.
- Mechanism: Suggested involvement of opioid receptors based on antagonist studies.
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to harmful agents.
Findings:
- Cell Viability: Increased by approximately 30% in treated groups.
- Mechanism: Likely involves the scavenging of reactive oxygen species (ROS).
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with its stereoisomers. Variations in stereochemistry lead to differences in receptor affinity and enzyme interactions.
Table 2: Comparison of Stereoisomers
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Significant antinociceptive effects | Potential for pain management |
| (1S,2R)-2-Amino-cyclooctanol | Moderate activity | Less effective than (1R,2S) |
| (1R,2R)-2-Amino-cyclooctanol | Minimal activity | Not suitable for therapeutic use |
Future Directions in Research
Further studies are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion profiles.
- Clinical Trials: Evaluating safety and efficacy in human subjects for pain management and neuroprotection.
- Analog Development: Synthesizing analogs to enhance potency and selectivity for specific targets.
Q & A
Q. How can researchers differentiate between this compound and its diastereomers in mass spectrometry workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
